3,5-Dinitrobenzoic acid;undecan-1-ol
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Overview
Description
3,5-Dinitrobenzoic acid: is an organic compound with the molecular formula C7H4N2O6. It is a yellow or colorless crystalline solid that is used in various chemical applications, including as a corrosion inhibitor and in photography . Undecan-1-ol It is a colorless liquid with a floral odor and is used in the manufacture of fragrances and flavors .
Preparation Methods
3,5-Dinitrobenzoic acid: can be synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . Another method involves the nitration of meta-nitrobenzoic acid, which yields approximately 98% . Industrial production methods often involve the oxidation of 3,5-dinitrotoluene or 1,5-dinitronaphthalene .
Undecan-1-ol: is typically produced by the hydrogenation of undecanal, which is derived from the hydroformylation of decene . Industrial methods may also involve the reduction of undecanoic acid .
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid: undergoes various chemical reactions, including:
Nitration: Further nitration can lead to the formation of trinitrobenzoic acid.
Reduction: Reduction of the nitro groups can produce 3,5-diaminobenzoic acid.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides . Major products formed include trinitrobenzoic acid and 3,5-diaminobenzoic acid .
Undecan-1-ol: can undergo:
Oxidation: Oxidation of undecan-1-ol produces undecanoic acid.
Esterification: Reaction with carboxylic acids forms esters used in fragrances.
Dehydration: Dehydration can produce undecene.
Scientific Research Applications
3,5-Dinitrobenzoic acid: is used in:
Chemistry: As a reagent for identifying alcohol components in esters.
Biology: In the fluorometric analysis of creatinine.
Medicine: As a starting material for synthesizing x-ray contrast agents.
Industry: As a corrosion inhibitor and in the manufacture of dyes.
Undecan-1-ol: is used in:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the study of fatty alcohol metabolism.
Medicine: As an ingredient in topical formulations.
Industry: In the production of fragrances, flavors, and surfactants.
Mechanism of Action
3,5-Dinitrobenzoic acid: exerts its effects primarily through its nitro groups, which can participate in redox reactions and form hydrogen bonds . These interactions can inhibit corrosion and facilitate the identification of alcohols .
Undecan-1-ol: acts as a surfactant and emulsifier due to its amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic hydroxyl group . It can interact with lipid membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 4-nitrobenzoic acid and 3-nitrobenzoic acid . it is more acidic due to the mesomeric effect of the two nitro groups . It is preferred in applications where higher melting points are required .
Undecan-1-ol: is similar to other fatty alcohols, such as decanol and dodecanol . Its longer alkyl chain provides unique properties, such as higher boiling points and different solubility characteristics .
Properties
CAS No. |
95524-18-8 |
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Molecular Formula |
C18H28N2O7 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;undecan-1-ol |
InChI |
InChI=1S/C11H24O.C7H4N2O6/c1-2-3-4-5-6-7-8-9-10-11-12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h12H,2-11H2,1H3;1-3H,(H,10,11) |
InChI Key |
OQKUMZAVSIFMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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